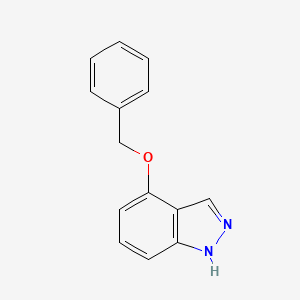

4-(苄氧基)-1h-吲唑

描述

4-(Benzyloxy)-1h-indazole is a useful research compound. Its molecular formula is C14H12N2O and its molecular weight is 224.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(Benzyloxy)-1h-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-1h-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和表征

- 4-(苄氧基)-1H-吲唑的新合成路线:该化合物已通过从 2-甲基-3-硝基苯酚开始的五步反应合成,总收率高达 76.3%。合成后的化合物使用 FTIR、1H NMR 和 ESI-MS 表征,突出了其在进一步化学和药理学研究中的潜力 (唐燕峰,2012)。

抗癌潜力

- 癌细胞系中的抗增殖活性:结构上与 4-(苄氧基)-1H-吲唑相关的 1H-苯并[f]吲唑-4,9-二酮衍生物对 KATO-III 和 MCF-7 细胞系表现出显着的抗增殖活性,表明它们作为抗癌剂的潜力 (莫利纳里等人,2015)。

化学和生物学性质

- 吲唑衍生物综述:已经提供了对吲唑衍生物(包括与 4-(苄氧基)-1H-吲唑相关的衍生物)的化学、合成和生物活性的全面综述。这包括它们在治疗各种疾病中的应用,突出了它们在药物化学中的重要性 (马尔等人,2022)。

在有机发光二极管 (OLED) 中的应用

- 在 OLED 应用中的潜在用途:合成的氧二硅杂环稠合的 1H-苯并[f]- 和 1H-萘[2,3-f]吲唑,结构上与 4-(苄氧基)-1H-吲唑相似,由于其高荧光量子产率和良好的热稳定性,已显示出作为 OLED 应用的深蓝色发射器的潜力 (张等人,2013)。

抗精子发生剂

- 作为抗精子发生剂的研究:与 4-(苄氧基)-1H-吲唑相关的卤代 1-苄基吲唑-3-羧酸已被研究其抗精子发生活性,显示出降低睾丸重量和抑制精子发生的有效作用 (科尔西和帕拉佐,1976)。

激活一氧化氮受体

- 可溶性鸟苷酸环化酶的激活剂:已经发现新型苯并唑衍生物(包括结构上与 4-(苄氧基)-1H-吲唑相关的衍生物)是可溶性鸟苷酸环化酶(一氧化氮受体)的有效激活剂。这些化合物还显示出抑制血小板聚集的潜力 (塞尔伍德等人,2001)。

作用机制

Target of Action

Compounds with similar structures have shown potential as antibacterial agents . For instance, benzimidazole bridged benzophenone substituted indole scaffolds have been tested for in vitro antimicrobial activity, and FtsZ, a key functional protein in bacterial cell division, has been recognized as a potential target .

Mode of Action

It is known that the benzylic hydrogens of alkyl substituents on a benzene ring, such as in 4-(benzyloxy)-1h-indazole, are activated toward free radical attack . This activation enhances the reactivity of the compound, potentially influencing its interaction with its targets .

Biochemical Pathways

The compound’s structure suggests it may influence pathways involving benzophenone, indole, and benzimidazole moieties . These moieties are important frameworks in the discovery of innovative drugs .

Result of Action

The compound’s structure suggests it may have potential as an antibacterial agent

Action Environment

The action, efficacy, and stability of 4-(Benzyloxy)-1h-indazole may be influenced by various environmental factors. For instance, the compound’s reactivity may be enhanced in certain solvents due to the activation of the benzylic hydrogens of alkyl substituents on its benzene ring . Additionally, the compound’s action may be influenced by the presence of glucose, as suggested by the glucose-dependent insulin secretion observed with BETP .

安全和危害

未来方向

属性

IUPAC Name |

4-phenylmethoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-2-5-11(6-3-1)10-17-14-8-4-7-13-12(14)9-15-16-13/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYOLSBHUABXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2C=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630903 | |

| Record name | 4-(Benzyloxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850364-08-8 | |

| Record name | 4-(Benzyloxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

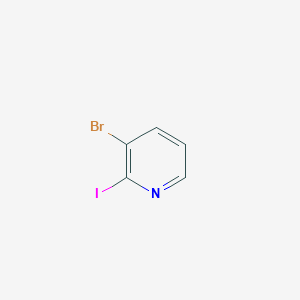

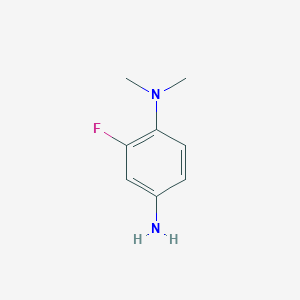

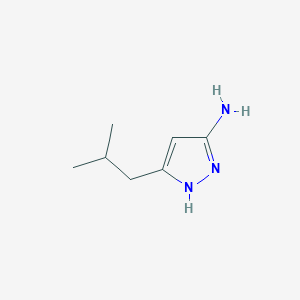

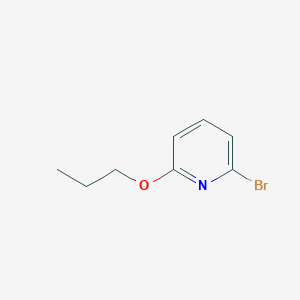

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What spectroscopic methods were used to confirm the structure of 4-(Benzyloxy)-1H-indazole?

A1: The research article states that the structure of 4-(Benzyloxy)-1H-indazole was confirmed using Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), and electrospray ionization mass spectrometry (ESI-MS) [].

Q2: What is the reported overall yield of the synthesized 4-(Benzyloxy)-1H-indazole?

A2: The five-step synthesis route, starting from 2-methyl-3-nitrophenol, resulted in a total yield of 76.3% for 4-(Benzyloxy)-1H-indazole [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1290378.png)

![Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1290379.png)

![tert-butyl N-[(3-amino-1H-indazol-6-yl)methyl]carbamate](/img/structure/B1290389.png)

![[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester](/img/structure/B1290402.png)